molecular formula C8H11ClO B13967980 1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride CAS No. 84884-05-9

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride

Cat. No.: B13967980
CAS No.: 84884-05-9
M. Wt: 158.62 g/mol
InChI Key: FDXVKFOGKKOTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride is an organic compound with a cyclopentene ring substituted with two methyl groups and a carbonyl chloride group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical synthesis and industrial applications.

Properties

CAS No.

84884-05-9

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

1,3-dimethylcyclopent-2-ene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-6-3-4-8(2,5-6)7(9)10/h5H,3-4H2,1-2H3

InChI Key

FDXVKFOGKKOTGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC1)(C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride typically involves the reaction of 1,3-dimethylcyclopent-2-ene with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane to facilitate the reaction. The process requires careful handling of phosgene due to its toxicity and reactivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the hazardous nature of phosgene safely. The use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form 1,3-dimethylcyclopent-2-ene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

    Nucleophilic substitution: Formation of amides, esters, or thioesters.

    Hydrolysis: Formation of 1,3-dimethylcyclopent-2-ene-1-carboxylic acid.

    Reduction: Formation of 1,3-dimethylcyclopent-2-ene-1-methanol.

Scientific Research Applications

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of new chemical entities. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylcyclopent-2-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    1,3-Dimethylcyclopent-2-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.

    Cyclopent-2-ene-1-carbonyl chloride: Lacks the methyl substitutions on the cyclopentene ring.

Uniqueness

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride is unique due to the presence of both methyl groups and the carbonyl chloride group, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Biological Activity

1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride is a chemical compound with potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula : C8H11ClO
  • CAS Number : 84884-05-9
  • InChI Key : FDXVKFOGKKOTGY-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds similar to 1,3-Dimethylcyclopent-2-ene derivatives exhibit antimicrobial properties. For instance, certain cyclopentene derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes.

2. Antioxidant Properties

Compounds in the cyclopentene family are often investigated for their antioxidant activities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases. Studies have demonstrated that these compounds can scavenge free radicals effectively.

3. Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines; selective toxicity observed

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of cyclopentene highlighted the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial cell membranes leading to cell lysis.

Case Study: Antioxidant Activity

In vitro assays demonstrated that 1,3-Dimethylcyclopent-2-ene derivatives significantly reduced levels of reactive oxygen species (ROS) in cultured cells, indicating strong antioxidant potential. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Case Study: Cancer Cell Apoptosis

Research published in a peer-reviewed journal indicated that the compound could effectively induce apoptosis in human breast cancer cell lines (MCF-7). The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.